molecular formula C5H6BrNS B3009845 2-Bromo-5-ethylthiazole CAS No. 196500-19-3

2-Bromo-5-ethylthiazole

Cat. No.: B3009845
CAS No.: 196500-19-3
M. Wt: 192.07
InChI Key: GTUCNDIOXDOBPC-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylthiazole is a high-value brominated heterocyclic compound primarily used as a versatile building block in organic synthesis and pharmaceutical research. The thiazole ring, containing both sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry due to its aromaticity and wide range of reactivities, making it a key scaffold in the development of bioactive molecules . As a brominated derivative, this compound is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the introduction of the 5-ethylthiazole moiety into more complex structures. These structures are frequently investigated for their potential biological activities, which for various thiazole derivatives have been shown to include anticancer, antimicrobial, antifungal, and anti-inflammatory properties . Researchers utilize this chemical in proteomics research and in the discovery and development of new therapeutic agents. Thiazole-containing compounds are found in several approved drugs and candidates in clinical trials, highlighting the ongoing importance of this structural class in drug discovery . Please handle with care. This chemical is expected to be a moisture-sensitive liquid and may cause skin and eye irritation. It is recommended to store it in a cool, dark place under inert gas and always use appropriate personal protective equipment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-ethyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUCNDIOXDOBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196500-19-3
Record name 2-bromo-5-ethyl-1,3-thiazole
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Synthetic Methodologies for 2 Bromo 5 Ethylthiazole and Its Precursors

De Novo Synthesis Approaches to the Thiazole (B1198619) Ring System

The construction of the thiazole ring is the foundational step in the synthesis of 2-Bromo-5-ethylthiazole. The Hantzsch thiazole synthesis and various cyclization reactions are the most prominent methods employed. nih.gov

The Hantzsch thiazole synthesis, a classic and widely utilized method, involves the condensation reaction between an α-haloketone and a thioamide-containing compound. nih.govresearchgate.net This reaction is a cornerstone for creating a wide array of thiazole derivatives with various substituents at positions 2, 4, and 5. nih.gov For the synthesis of precursors to this compound, this typically involves reacting an appropriate α-haloketone with a thioamide.

Modifications to the traditional Hantzsch synthesis have been developed to improve yields and simplify procedures. One such advancement is the use of a one-pot synthesis, which combines multiple reaction steps without isolating intermediates. For instance, a one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate (B1235776), N-bromosuccinimide (NBS), and thiourea (B124793) or its derivatives has been described. tandfonline.com This approach is noted for its efficiency compared to traditional two-step methods. tandfonline.com

ReactantsConditionsProductSignificance
α-Haloketones, ThioamidesCondensation ReactionThiazole DerivativesFoundational method for thiazole ring synthesis. nih.gov
Ethyl acetoacetate, NBS, ThioureaOne-pot, mild conditions2-Amino-4-methylthiazole-5-carboxylateEfficient alternative to two-step synthesis. tandfonline.com

Beyond the Hantzsch synthesis, other cyclization reactions are instrumental in forming the thiazole ring. These methods often provide routes to thiazoles that may be difficult to obtain through traditional means. For example, the reaction of propargyl bromides with thioureas under microwave irradiation offers a rapid synthesis of 2-aminothiazoles. organic-chemistry.org Another approach involves the reaction of isocyanide derivatives with carboxymethyl dithioates in the presence of a strong base, which is advantageous for producing 2-unsubstituted thiazoles. nih.gov

A notable cyclization method for a precursor to a 2-bromo-thiazole derivative involves the reaction of ethyl acetoacetate and thiourea in the presence of a halogen to form an aminothiazole, which can then undergo diazotization and bromination. guidechem.com

ReactantsReaction TypeConditionsProduct
Propargyl bromides, ThioureasDomino Alkylation-CyclizationMicrowave irradiation2-Aminothiazoles organic-chemistry.org
Isocyanide derivatives, Carboxymethyl dithioatesCyclizationStrong base (e.g., NaH)2-Unsubstituted thiazoles nih.gov
Ethyl acetoacetate, ThioureaCyclizationHalogen presence2-Amino-4-methylthiazole-5-carboxylate guidechem.com

Targeted Bromination Strategies

Introducing a bromine atom at the 2-position of the thiazole ring is a critical step in the synthesis of this compound. This is typically achieved through regioselective bromination of a pre-formed thiazole derivative.

The position of bromination on the thiazole ring can be controlled by the choice of reagents and reaction conditions. nih.gov For electron-rich aromatic compounds like certain thiazole derivatives, electrophilic aromatic bromination is a common method. nih.govwikipedia.org The regioselectivity of this reaction is influenced by the electronic properties of the substituents already present on the thiazole ring. nih.gov For instance, the bromination of a 2-aminothiazole (B372263) derivative can be achieved through a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine. guidechem.comresearchgate.net This method offers high regioselectivity.

In some cases, direct bromination of the thiazole ring at a specific position is possible. For example, the 5-position of certain C2-substituted thiazoles can be brominated using N-bromosuccinimide (NBS) in chloroform. nih.gov

N-Bromosuccinimide (NBS) is a versatile and widely used brominating agent in organic synthesis. wikipedia.orgnih.gov It serves as a convenient source of bromine for electrophilic substitution and addition reactions. wikipedia.org NBS is particularly useful for the regioselective bromination of aromatic and heterocyclic compounds. nih.govwikipedia.org For instance, NBS can be used to brominate electron-rich aromatic compounds with high para-selectivity when DMF is used as the solvent. wikipedia.org

In the context of thiazole synthesis, NBS is employed for the bromination of various thiazole precursors. It can be used for the α-bromination of carbonyl derivatives, which can then be used in Hantzsch synthesis. wikipedia.org Furthermore, NBS is effective for the direct bromination of the thiazole ring itself. nih.gov The reaction of 2-amino-4-methyl thiazole-5-ethylcarboxylate with hydrogen bromide in the presence of sodium nitrite (B80452) is another method to achieve bromination. researchgate.net

Brominating AgentSubstrateConditionsProduct
N-Bromosuccinimide (NBS)Electron-rich aromatic compoundsDMF solventpara-Brominated products wikipedia.org
N-Bromosuccinimide (NBS)C2-substituted thiazolesChloroform5-Bromothiazole (B1268178) derivatives nih.gov
Hydrogen bromide, Sodium nitrite2-Amino-4-methyl thiazole-5-ethylcarboxylateDiazotizationEthyl-2-bromo-4-methylthiazole-5-carboxylate researchgate.net

Advanced Synthetic Routes to this compound Analogues

Research into the synthesis of this compound analogues is driven by the need for novel compounds with specific biological activities or material properties. These advanced routes often involve multi-step syntheses and the use of modern synthetic techniques.

One approach involves the sequential bromination of a thiazole ring at different positions. For example, a 4-(4-halophenyl)-2-methylthiazole can be first brominated at the 5-position via electrophilic substitution with NBS, followed by a free-radical benzylic bromination of the methyl group at the 2-position. nih.gov

Another advanced strategy involves Suzuki-Miyaura coupling reactions to introduce aryl groups onto the thiazole ring. For instance, 5-bromothiazole derivatives can be coupled with various arylboronic acids to create 5-aryl thiazole analogues. nih.gov Furthermore, click chemistry, specifically the Cu(I) catalyzed azide-alkyne cycloaddition, has been utilized to synthesize novel thiazole-triazole hybrid molecules starting from a 2-bromo-4-methylthiazole-5-carboxylate derivative. bakhtiniada.ru

The synthesis of complex analogues can also be achieved through multi-component reactions. For example, the synthesis of ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate can be accomplished through a three-component reaction, sometimes utilizing enzymatic catalysis for improved efficiency. smolecule.com

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Ethylthiazole

Nucleophilic Substitution Reactions at the Bromine Center.smolecule.comsemanticscholar.org

The bromine atom at the 2-position of the thiazole (B1198619) ring in 2-bromo-5-ethylthiazole serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups at this position. The general order of reactivity for halogeno-thiazoles in nucleophilic substitution is 2 > 5 > 4, highlighting the lability of the bromine at the C2 position. ias.ac.in

Various nucleophiles, including amines, thiols, and alkoxides, can readily displace the bromide. vulcanchem.com This allows for the synthesis of diverse 2-substituted-5-ethylthiazole derivatives. For instance, reaction with amines yields 2-amino-5-ethylthiazoles, while treatment with thiols produces 2-thio-5-ethylthiazoles. The efficiency of these substitutions can be influenced by the nature of the nucleophile, solvent, and reaction temperature. In some cases, the presence of both a bromine and a chlorine atom on a thiazole ring allows for sequential and controlled derivatization, with the bromine at position 5 being more reactive to nucleophilic substitution than a chlorine at position 2. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Investigations.smolecule.comsmolecule.com

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds, and this compound readily participates in this reaction. It can be coupled with a range of aryl- or vinylboronic acids or their corresponding boronate esters in the presence of a palladium catalyst and a base. semanticscholar.org This reaction provides a versatile route to 2-aryl- and 2-vinyl-5-ethylthiazoles, which are valuable scaffolds in medicinal chemistry and materials science.

The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond of the thiazole, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. For instance, studies on similar bromothiazole derivatives have utilized catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ in solvents like dioxane. rsc.org Microwave irradiation has also been shown to accelerate these coupling reactions, often in aqueous media. semanticscholar.org

CatalystBaseSolventReaction ConditionsProduct TypeReference
Pd(PPh₃)₄K₂CO₃DioxaneReflux2-Aryl-5-methylthiazole rsc.org
PdCl₂(dppf)NaOH (aq)THFMicrowave (120 °C)Bichalcone mdpi.com
Pd(OAc)₂KOAcDMA150 °C2,5-Diheteroarylated selenophenes beilstein-journals.org
Pd(OAc)₂K₂CO₃DMF/H₂O80 °CStilbene (B7821643) derivatives nih.gov

Heck Coupling and Related Reactions.smolecule.com

The Heck reaction offers a method for the arylation or vinylation of alkenes. This compound can serve as the aryl halide component in this palladium-catalyzed reaction, coupling with various activated alkenes. organic-chemistry.org This reaction typically proceeds with trans selectivity. organic-chemistry.org The process involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to furnish the substituted alkene and regenerate the palladium catalyst.

A variety of palladium catalysts, including those with phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have been employed for Heck reactions. nih.govorganic-chemistry.org The reaction conditions, such as the choice of base, solvent, and temperature, are critical for achieving optimal results. nih.gov For instance, phosphine-free palladium catalysts have been shown to be highly active for Heck reactions. organic-chemistry.org

Ullmann Coupling and other Arylation Methods.organic-chemistry.org

The Ullmann reaction, a classical copper-catalyzed coupling method, can be used for the synthesis of symmetrical biaryls from aryl halides. organic-chemistry.orgoperachem.com While traditionally requiring harsh conditions, modern modifications have made it more versatile. This compound can potentially undergo Ullmann-type homocoupling to form 2,2'-bis(5-ethylthiazole). Ullmann-type reactions also encompass copper-catalyzed nucleophilic aromatic substitutions with various nucleophiles. organic-chemistry.org

The mechanism of the classic Ullmann reaction involves the formation of an organocopper intermediate. organic-chemistry.orgoperachem.com More recent developments have introduced palladium-catalyzed Ullmann-type reactions, which can proceed under milder conditions. sci-hub.se Additionally, other arylation methods like the Chan-Lam coupling, which forms carbon-heteroatom bonds, could also be applicable to this compound for the synthesis of N- or O-arylated products.

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The thiazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution reactions challenging compared to benzene. However, the presence of substituents can influence the reactivity and regioselectivity of such reactions. The reactivity order for electrophilic substitution on the thiazole ring is generally 5 > 4 > 2. ias.ac.in

Given that the 2-position is blocked by the bromine atom and the 5-position by the ethyl group, any electrophilic substitution on this compound would be expected to occur at the 4-position, if at all. The electron-withdrawing nature of the bromine atom at C2 and the electron-donating nature of the ethyl group at C5 will influence the electron density of the C4 position. Reactions such as nitration, halogenation, and sulfonation on the thiazole ring of this compound are not well-documented and would likely require forcing conditions. For instance, the bromination of thiazole itself requires high temperatures to yield 2-bromothiazole. ias.ac.inias.ac.in

The mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org

Functional Group Transformations and Derivatization Strategies.smolecule.com

Beyond reactions at the C-Br bond, the ethyl group at the 5-position offers another site for functionalization. For example, the ethyl group could potentially be oxidized to an acetyl group or a carboxylic acid under controlled conditions. This would provide access to a different set of derivatives with altered chemical properties and potential applications.

Furthermore, the entire this compound moiety can be considered a versatile building block. For instance, a related compound, ethyl 2-bromo-4-methylthiazole-5-carboxylate, has been used as a precursor in multi-step syntheses. researchgate.net The bromine at the 2-position and a functional group at the 5-position allow for sequential and orthogonal chemical modifications, enabling the construction of complex heterocyclic systems. The thiazole nitrogen can also act as a coordination site for metal ions, suggesting potential applications in coordination chemistry. vulcanchem.com

Applications of 2 Bromo 5 Ethylthiazole in Organic Synthesis

Building Block in Complex Heterocyclic Architectures

The thiazole (B1198619) nucleus is a prevalent motif in numerous pharmacologically active compounds. 2-Bromo-5-ethylthiazole serves as a key starting material for the synthesis of more complex heterocyclic structures. The reactivity of the C-Br bond allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to building intricate molecular scaffolds.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki, Stille, and Sonogashira couplings enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 2-position of the thiazole ring. vulcanchem.com This versatility is crucial for the construction of compounds with tailored electronic and steric properties. For instance, the coupling of 2-bromo-4-(4-ethylphenyl)thiazole (B1505396) with various boronic acids in a Suzuki reaction provides a straightforward route to 2-aryl-4-(4-ethylphenyl)thiazoles, a class of compounds with potential applications in medicinal chemistry. vulcanchem.com

Furthermore, the bromine atom can be displaced by nucleophiles like amines, thiols, and alcohols, providing access to a diverse range of 2-substituted thiazole derivatives. vulcanchem.com This nucleophilic substitution is a cornerstone of combinatorial chemistry efforts aimed at discovering new drug candidates. The synthesis of 2-amino-4-arylthiazole derivatives, for example, has been explored for their potential antitrichomonal activity. researchgate.net

The synthesis of pyrazole (B372694) derivatives from bromo-thiazole precursors further illustrates the utility of this compound. For example, ethyl 2-bromo-4-methylthiazole-5-carboxylate can be converted in several steps to 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole, a complex heterocyclic system with potential biological activities. researchgate.net

Reaction Type Reactant Resulting Structure Significance
Suzuki CouplingArylboronic Acids2-Aryl-5-ethylthiazolesAccess to diverse bi-aryl and heteroaryl-aryl structures.
Nucleophilic SubstitutionAmines, Thiols2-Amino/Thio-5-ethylthiazolesIntroduction of key functional groups for biological activity.
CyclocondensationHydrazine HydrideFused heterocyclic systemsConstruction of novel polycyclic aromatic compounds.

Intermediate in Multi-Step Organic Synthesis

Beyond its role as a primary building block, this compound and its analogs are critical intermediates in longer, multi-step synthetic sequences. The bromo-thiazole moiety can be carried through several reaction steps before its final functionalization, allowing for the strategic construction of complex target molecules.

For instance, in the synthesis of pharmaceutical agents, a molecule like ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate can serve as a key intermediate. smolecule.com The bromine atom provides a site for late-stage diversification, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. This approach is invaluable in drug discovery, where subtle molecular modifications can lead to significant changes in efficacy and selectivity. smolecule.com

The synthesis of novel thiazole-based 1,2,3-triazole derivatives as potential inhibitors of glioblastoma cancer cells also highlights the role of bromo-thiazole intermediates. ajgreenchem.com In these syntheses, a bromo-thiazole derivative can be modified at other positions before the bromine is utilized in a final coupling or substitution step to complete the synthesis of the target molecule.

The preparation of 2-amino-4,5-diarylthiazole derivatives as potential anti-Candida albicans agents often involves the use of brominated thiazole intermediates. mdpi.comnih.gov The synthesis may start with a simpler thiazole which is then brominated to introduce a reactive handle for subsequent reactions.

Target Molecule Class Role of Bromo-Thiazole Intermediate Example Application Area
Pharmaceutical AgentsScaffold for late-stage functionalizationDrug Discovery (e.g., anticancer, antimicrobial) smolecule.comchemimpex.comchemimpex.com
Biologically Active HeterocyclesKey precursor for building complex ring systemsAgrochemicals (e.g., fungicides, herbicides) chemimpex.comchemimpex.com
Functional MaterialsMonomer for polymerizationOrganic Electronics

Precursor for Advanced Organic Materials

The unique electronic properties of the thiazole ring make it an attractive component for advanced organic materials. This compound and its derivatives can serve as precursors for the synthesis of polymers and other materials with interesting optical and electronic properties.

The ability of the bromo-thiazole unit to participate in cross-coupling reactions is particularly relevant in polymer chemistry. For example, the synthesis of regioregular thiophene-based polymers can be achieved using brominated thiazole derivatives as monomers. These polymers can exhibit enhanced electrical conductivity and liquid crystallinity, making them suitable for applications in organic photovoltaic devices and field-effect transistors.

The introduction of different substituents via the bromine atom allows for the fine-tuning of the material's properties, such as its solubility, band gap, and charge transport characteristics. The ethyl group at the 5-position can also contribute to the processability and morphology of the resulting polymer films.

Material Type Synthetic Strategy Potential Application
Conjugated PolymersCross-coupling polymerizationOrganic electronics, sensors
Functional DyesDerivatization of the thiazole coreDye-sensitized solar cells, imaging

Role in Catalyst Development

The nitrogen atom in the thiazole ring of this compound can act as a ligand for metal ions. vulcanchem.com This property is being explored in the development of novel catalysts. By incorporating the thiazole moiety into a larger ligand framework, it is possible to create catalysts with unique reactivity and selectivity.

The bromo-substituent provides a convenient attachment point for building more complex ligand structures. For example, the bromine can be replaced by a phosphine (B1218219) or another coordinating group through a nucleophilic substitution or a cross-coupling reaction. The resulting thiazole-containing ligands can then be used to prepare transition metal complexes for a variety of catalytic transformations.

While research in this area is still emerging, the potential to use this compound as a scaffold for catalyst design is significant. The ability to systematically modify the ligand environment by varying the substituents on the thiazole ring offers a powerful tool for catalyst optimization.

Catalyst Component Function of this compound Potential Catalytic Application
Ligand ScaffoldProvides a coordinating nitrogen atom and a site for further functionalizationAsymmetric synthesis, cross-coupling reactions
Pre-catalystCan be transformed into an active catalytic speciesVarious organic transformations semanticscholar.org

Medicinal Chemistry Research on 2 Bromo 5 Ethylthiazole Derivatives

Antimicrobial and Antifungal Activity Investigations of Thiazole (B1198619) Derivatives

Research into various thiazole derivatives has shown a wide spectrum of antimicrobial and antifungal activities.

Efficacy against Bacterial Strains

Derivatives of the thiazole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies on related compounds, such as certain 2-aminothiazole (B372263) derivatives, have reported efficacy against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). However, specific minimum inhibitory concentration (MIC) data for derivatives of 2-Bromo-5-ethylthiazole are not detailed in the available literature.

Mechanisms of Antimicrobial Action

The mechanisms by which thiazole derivatives exert their antimicrobial effects can be varied. Some are known to inhibit essential bacterial enzymes. For example, certain thiazole compounds act by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication jchemrev.com. Another identified mechanism is the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), which is a key enzyme in the fatty acid synthesis pathway in bacteria. For antifungal action, some thiazoles are believed to interfere with the integrity of the fungal cell wall or cell membrane, or inhibit crucial enzymes like keratinase and ergosterol (B1671047) biosynthesis nih.govnih.gov. Specific mechanistic studies on this compound derivatives have not been identified.

Anticancer Activity Studies of Thiazole Derivatives

The thiazole scaffold is a common feature in many compounds investigated for anticancer properties.

Cytotoxic Effects on Cancer Cell Lines

Numerous thiazole-based compounds have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. For example, novel ethyl thiazole carboxylate-acetamide derivatives have been tested against non-small lung epithelial carcinoma (A549), colon carcinoma (Caco-2), and neuroblastoma (SHSY-5Y) cells dergipark.org.tr. Other studies on thiazole-based stilbene (B7821643) analogs have reported potent cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines, with some compounds showing IC50 values in the sub-micromolar range nih.gov. Phthalimide-thiazole hybrids have also demonstrated significant cytotoxic activity against breast cancer (MCF-7, MDA-MB-468) and neuronal (PC-12) cancer cell lines nih.gov. However, none of these studies specifically report on derivatives of this compound.

Apoptosis Induction Mechanisms

A primary mechanism for the anticancer activity of many thiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. Research on related compounds has shown that they can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

For example, a study on a macrosphelide derivative with a thiazole side chain demonstrated that it induces apoptosis through the rapid generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and activation of the extrinsic pathway via Fas expression and caspase-8 activation nih.gov. Other investigations into thiazole-based compounds have shown they can induce apoptosis by:

Activating Caspases: Triggering the caspase cascade, particularly the executioner caspase-3 and initiator caspase-9, is a common finding nih.govmdpi.comresearchgate.net.

Modulating Bcl-2 Family Proteins: Affecting the balance of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). Studies have shown that some thiazole derivatives can upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis mdpi.comresearchgate.net.

Inducing DNA Damage: Some compounds lead to DNA fragmentation, a hallmark of apoptosis, without directly intercalating into the DNA molecule researchgate.net.

Cell Cycle Arrest: Certain thiazole derivatives have been found to cause cell cycle arrest at different phases, such as G1 and G2/M, preventing cancer cell proliferation researchgate.net.

While these findings are significant for the broader class of thiazole-containing compounds, specific studies detailing the apoptosis induction mechanisms for derivatives of this compound are not present in the reviewed literature.

Enzyme and Receptor Interactions in Oncological Pathways

The thiazole nucleus, a core component of this compound, serves as a versatile scaffold for designing molecules that interact with various enzymes and receptors critical to cancer progression. Research into thiazole derivatives has revealed their capacity to inhibit a wide range of enzyme targets involved in oncological pathways. nih.gov These targets include protein kinases such as EGFR, VGFER, Akt (PKB), ALK, TGF-β type I receptor, B-RAF, Src, and Abl kinase, as well as other crucial enzymes like PI3K/mTOR, HDAC, and topoisomerase IV. nih.gov

A notable example involves the development of 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives as inhibitors of the kinesin HSET (KIFC1). nih.gov HSET is recognized as a potential therapeutic target in breast cancer, and inhibitors based on the thiazole scaffold have been synthesized and evaluated for their in vitro inhibition of this motor protein. nih.gov Similarly, other research has identified 2-aminothiazole derivatives as potent inhibitors of Aurora kinase, a key enzyme implicated in tumor growth, highlighting the role of this scaffold in targeting cell cycle regulation in cancer. acs.org

Furthermore, investigations have shown that thiazole-containing compounds can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the process of forming new blood vessels that tumors need to grow. mdpi.com For instance, a series of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives demonstrated significant VEGFR-2 inhibitory activity. mdpi.com The interaction of these compounds with the receptor's active site underscores the potential of the thiazole moiety to anchor ligands within the binding pockets of critical oncological targets.

Development of Novel Therapeutic Agents

The structural framework of this compound is a valuable starting point for the development of novel therapeutic agents aimed at cancer treatment. The thiazole ring is a fundamental component of clinically approved anticancer drugs like dasatinib. nih.gov Medicinal chemists have actively explored structural modifications of the thiazole scaffold to synthesize new compounds with enhanced potency and selectivity against various cancer cell lines. nih.gov

One area of development involves the synthesis of novel thiazole-5-carboxamide (B1230067) derivatives. For example, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides were synthesized and evaluated for their anticancer activity against human lung (A-549), liver (Bel7402), and intestine (HCT-8) cancer cell lines. researchgate.net These efforts demonstrate a strategy of modifying the substituents at positions 2, 4, and 5 of the thiazole ring to optimize anticancer properties.

Another approach focuses on creating hybrid molecules that combine the thiazole core with other pharmacologically active scaffolds. Researchers have developed small molecule series based on a 1-benzyl-5-bromoindolin-2-one scaffold linked to a 4-arylthiazole moiety. mdpi.com These compounds were assessed for their anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with some derivatives showing promising inhibitory effects. mdpi.com The development of such bifunctional or hybrid compounds represents a key strategy in creating novel agents that can target multiple pathways or exhibit enhanced efficacy. nih.gov These research programs often involve screening the synthesized compounds against a panel of human tumor cell lines to identify lead candidates for further development. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. drugdesign.org For thiazole derivatives, SAR studies have provided crucial insights for optimizing their anticancer potential. These analyses reveal which chemical modifications lead to improved potency, selectivity, or other desirable pharmacological properties. drugdesign.org

A recurring finding in the SAR of thiazole-containing compounds is the significant impact of substituents on the phenyl ring, which is often attached to the core heterocycle. For instance, in a series of thiazolidine-2,4-dione analogues designed as potential ERK1/2 inhibitors, shifting an ethoxy substitution from the 4-position to the 2-position on the benzylidene ring significantly enhanced the compounds' ability to inhibit cell proliferation and induce apoptosis. nih.gov Conversely, in other series, the introduction of an alkyl group on a phenyl ring was found to decrease activity against tested cell lines. nih.gov

The nature and position of halogen atoms, such as the bromine in this compound, are also critical. SAR studies of certain heterocyclic compounds have shown that bromo-substituted derivatives exhibit the highest activity within a series. nih.gov Furthermore, detailed binding mode analysis has revealed how specific fragments of thiazole derivatives contribute to target engagement. For example, a 2-morpholinoacetamido fragment was found to form a crucial hydrogen bond with an aspartate residue (Asp1164) in its target's binding pocket, while the thiazole ring itself engaged in a π–π interaction with a methionine residue (Met1160). nih.gov These detailed SAR findings are instrumental in guiding the rational design of next-generation inhibitors.

Pharmacological Profile Research

The pharmacological profiling of this compound derivatives involves characterizing their biological effects in various in vitro and cellular models to understand their therapeutic potential. This research documents the spectrum of activity, potency, and cellular mechanisms of action. Thiazole derivatives have demonstrated a broad pharmacological profile, exhibiting potent and selective inhibitory activity against a wide array of human cancer cell lines, including those from breast, lung, colon, leukemia, melanoma, and prostate cancers. nih.gov

In comprehensive studies, newly synthesized thiazole compounds are often evaluated for multiple biological activities. For example, a library of thirty thiazole derivatives was assessed for both antimicrobial and anticancer properties. nih.gov This research identified several compounds as promising dual-action agents, possessing both anticancer and antibiotic capabilities, which could be particularly valuable in treating cancer patients who are susceptible to infections. nih.gov

Detailed pharmacological studies also investigate the specific cellular consequences of target inhibition. For instance, after identifying a potent 1-benzyl-5-bromoindolin-2-one-thiazole hybrid as a VEGFR-2 inhibitor, further research was conducted to assess its impact on cell cycle progression and its ability to induce apoptosis. mdpi.com The study measured the levels of key apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 to elucidate the compound's mechanism of action at a cellular level. mdpi.com This type of in-depth pharmacological profiling is essential for validating the therapeutic potential of new chemical entities derived from the this compound scaffold.

Interactive Data Table: Anticancer Activity of Selected Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various human cancer cell lines, as reported in medicinal chemistry literature. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound SeriesSpecific DerivativeCancer Cell LineTarget/ActivityReported IC₅₀
1-benzyl-5-bromoindolin-2-one-thiazole hybridsCompound 7cMCF-7 (Breast)Anticancer / VEGFR-2 Inhibition7.17 µM / 0.728 µM
1-benzyl-5-bromoindolin-2-one-thiazole hybridsCompound 7dMCF-7 (Breast)Anticancer / VEGFR-2 Inhibition2.93 µM / 0.503 µM
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)acetamidesCompound 27HeLa (Cervical)Antiproliferative1.6 µM
Naphthalimide-Aminothiazole HybridsCompound 47A549 (Lung)Cytotoxic Effect0.8 nM

Materials Science Applications Involving 2 Bromo 5 Ethylthiazole

Specialty Polymer Synthesis and Characterization

Although specific polymers synthesized directly from 2-Bromo-5-ethylthiazole are not extensively documented, the broader class of thiazole-containing polymers offers insight into its potential. The bromine atom on the thiazole (B1198619) ring serves as a reactive site, enabling its incorporation into polymer chains through various coupling reactions. This could allow for the synthesis of specialty polymers with tailored properties.

For instance, research into conjugated polymers often incorporates thiazole units to influence the material's electronic and optical properties. Thiazole is recognized as an electron-accepting heterocycle, which can be beneficial in the design of organic semiconductors. While not directly involving this compound, studies on other brominated thiazole derivatives demonstrate their role as monomers in polymerization.

One area of significant research is the development of thiazolo[5,4-d]thiazole (B1587360) (TzTz)-based conjugated polymers. These materials have garnered attention for their excellent photoelectric properties. nih.gov For example, the polycondensation of dithiooxamide (B146897) with various aldehydes leads to TzTz-linked conjugated microporous polymers (CMPs). nih.gov These polymers exhibit properties that are highly relevant to materials science, such as high thermal stability and fluorescence. researchgate.net

Table 1: Potential Polymer Properties Based on Thiazole Derivatives

PropertyPotential CharacteristicRationale based on Thiazole Derivatives
Thermal Stability HighThiazole rings contribute to rigid polymer backbones, enhancing thermal resistance.
Conductivity Tunable (Semiconducting)The electron-accepting nature of the thiazole ring can be utilized to create materials with specific electronic band gaps.
Photoluminescence PossibleConjugated polymers containing thiazole units often exhibit fluorescence, with emission wavelengths tunable through chemical modification.
Processability VariableThe ethyl group in this compound may enhance solubility, potentially improving processability compared to unsubstituted thiazole polymers.

This table is illustrative and based on the properties of related thiazole-containing polymers, not on experimental data for polymers derived from this compound.

Advanced Coatings and Functional Materials

The incorporation of thiazole derivatives into coatings can impart a range of functional properties, including corrosion resistance, antimicrobial activity, and enhanced durability. The stable heterocyclic structure of the thiazole ring is a key feature in these applications. While there is no specific data on coatings formulated with this compound, the general properties of thiazoles are informative.

Thiazole-containing compounds have been explored for their ability to form protective layers on metal surfaces. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal ions, creating a barrier that inhibits corrosion.

Furthermore, the reactivity of the bromine atom in this compound could be exploited to covalently bond the molecule to a surface or to a polymer matrix within a coating. This would lead to a more robust and durable functionalization compared to simple physical mixing.

In the realm of functional materials, conjugated microporous polymers containing thiazolo[5,4-d]thiazole linkages have been investigated for their ability to remove pollutants, such as mercury(II), from wastewater, showcasing the potential for thiazole-based materials in environmental applications. nih.gov

Exploration for Electronic or Optical Properties

The electronic and optical properties of thiazole derivatives are a significant area of research, particularly in the context of organic electronics. Thiazole is considered an electron-accepting moiety, and its incorporation into larger conjugated systems can be used to tune the electronic energy levels of a material. nih.gov This is a crucial aspect in the design of materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Computational studies on disubstituted thiazolo[5,4-d]thiazole derivatives have shown that the introduction of different functional groups can lead to significant shifts in their absorption and emission spectra. nih.gov This suggests that the ethyl and bromo substituents on this compound would influence its electronic and optical properties.

Research on thiazolo[5,4-d]thiazole-based materials has demonstrated that their photophysical properties are a function of their crystal packing. nih.gov These materials can exhibit fluorescence across the visible spectrum, from blue to orange-red. nih.gov This tunability makes them promising candidates for solid-state lighting and other photonic applications. nih.govrsc.org

Table 2: Predicted Electronic and Optical Properties

PropertyPredicted CharacteristicRationale based on Thiazole Derivatives
Absorption Spectrum UV-Visible RegionExtended π-systems in thiazole-containing molecules typically absorb in this range.
Emission Spectrum Potential for FluorescenceMany conjugated thiazole derivatives are fluorescent, with the emission wavelength influenced by substituents and molecular packing. nih.gov
Band Gap Semiconductor RangeThe electron-accepting nature of the thiazole ring helps in tuning the HOMO-LUMO gap.
Application Potential Organic Electronics, SensorsThe combination of a reactive handle (bromine) and a potentially electron-donating group (ethyl) could make it a versatile building block.

This table is speculative and based on the known properties of other thiazole derivatives. Experimental verification for this compound is required.

Theoretical and Computational Chemistry Studies of 2 Bromo 5 Ethylthiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comscirp.org It is widely employed for studying heterocyclic compounds, including thiazole (B1198619) derivatives, due to its favorable balance of accuracy and computational cost. epu.edu.iqmdpi.commdpi.com Calculations are typically performed using specific combinations of exchange-correlation functionals, like B3LYP, and basis sets, such as 6-311G(d,p), to solve the Schrödinger equation approximately. epu.edu.iqirjweb.com These calculations yield fundamental information about the molecule's geometry, electronic properties, and vibrational frequencies. mdpi.com

The electronic properties of a molecule are crucial for understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.comnih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for 2-Bromo-5-ethylthiazole (Illustrative Data)

Parameter Energy (eV) Description
EHOMO -6.85 Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.95 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. It is intended to demonstrate the type of information obtained from DFT calculations.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
S1-C2 1.75 C5-S1-C2 89.5
C2-N3 1.31 S1-C2-N3 115.0
N3-C4 1.39 C2-N3-C4 110.5
C4-C5 1.37 N3-C4-C5 116.0
C5-S1 1.73 C4-C5-S1 109.0
C2-Br6 1.88 N3-C2-Br6 120.5

Note: The data in this table is illustrative, based on typical values for thiazole derivatives found in computational studies. It is intended to represent the output of a molecular geometry optimization. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. iaanalysis.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. iaanalysis.comdntb.gov.ua In drug discovery, MD simulations are essential for understanding how a ligand (like this compound) interacts with a biological target, assessing the stability of the ligand-receptor complex, and identifying potential allosteric binding sites. nih.govnih.gov An MD simulation of this compound could reveal its flexibility, preferred conformations in an aqueous environment, and the stability of its interactions with a target protein, providing insights that are inaccessible through static modeling alone. iaanalysis.com

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. wjarr.commdpi.com It is a key tool in drug design, used to screen virtual libraries of small molecules against a specific biological target, such as a protein or DNA, to identify potential drug candidates. nih.govactascientific.com The method involves placing the ligand into the binding site of the receptor and scoring its fit based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. wjarr.com Thiazole derivatives have been successfully docked into various biological targets, including enzymes like tubulin and penicillin-binding proteins. nih.govnih.gov While specific docking studies for this compound are not reported, this methodology could be applied to predict its binding mode and affinity against a range of therapeutically relevant proteins, thereby assessing its potential as a bioactive agent.

Table 3: Representative Molecular Docking Results for this compound with Various Protein Targets (Illustrative Data)

Protein Target PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2) 5KIR -7.8 Arg120, Tyr355, Ser530
Tubulin 1SA0 -6.9 Cys241, Leu248, Asn258

Note: This table presents hypothetical docking scores and interactions to illustrate the potential application of molecular docking. The binding affinity is typically represented by a negative value, where a more negative score indicates a stronger predicted interaction.

Quantum Chemical Characterization of Reactivity

Beyond structural and electronic properties, DFT calculations can be used to quantify the chemical reactivity of a molecule through a set of parameters known as global reactivity descriptors. mdpi.comrasayanjournal.co.in These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity. irjweb.comresearchgate.net

Key descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment; it quantifies its electrophilic nature. rasayanjournal.co.in

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.gov

Table 4: Representative Global Reactivity Descriptors for this compound (Illustrative Data)

Descriptor Value (eV) Formula Interpretation
Ionization Potential (I) 6.85 I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) 1.95 A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) 4.40 χ = (I+A)/2 Power to attract electrons.
Chemical Hardness (η) 2.45 η = (I-A)/2 Resistance to charge transfer.
Chemical Softness (S) 0.41 S = 1/η Propensity to undergo charge transfer.

Advanced Analytical Characterization Methodologies for 2 Bromo 5 Ethylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 2-Bromo-5-ethylthiazole. Both ¹H and ¹³C NMR would provide detailed information about the molecule's carbon-hydrogen framework.

For the ethyl group, the ¹H NMR spectrum would be expected to show a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-), characteristic of an ethyl substituent. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the thiazole (B1198619) ring. The single proton on the thiazole ring would appear as a singlet, with its chemical shift indicating the electronic environment within the heterocyclic ring.

In the ¹³C NMR spectrum, distinct signals would be observed for the two carbons of the ethyl group and the three carbons of the thiazole ring. The carbon atom bonded to the bromine (C2) would likely appear at a characteristic downfield chemical shift.

Interactive Data Table: Predicted NMR Resonances for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiazole-HSingletNot Applicable
-CH₂- (ethyl)QuartetNot Applicable
-CH₃ (ethyl)TripletNot Applicable
C2 (C-Br)Not ApplicableDownfield
C4Not ApplicableMid-range
C5 (C-ethyl)Not ApplicableMid-range
-CH₂- (ethyl)Not ApplicableUpfield
-CH₃ (ethyl)Not ApplicableUpfield

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the ethyl group. Common fragmentation pathways for halogenated compounds include the loss of the halogen radical. miamioh.edu Mass spectral analysis has been effectively used to confirm the structure of various thiazole derivatives. For instance, in the analysis of 4-substituted 2-(2-arylhydrazinyl)thiazol-3-ium bromides, mass spectrometry was used to identify the molecular ion and key fragments, providing crucial evidence for the proposed structures. researchgate.net

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the ethyl group and the aromatic C-H of the thiazole ring. The C=N and C=C stretching vibrations within the thiazole ring would also give rise to distinct peaks. The C-Br stretching vibration would be observed in the fingerprint region of the spectrum, typically at lower wavenumbers.

IR spectroscopy has been instrumental in the characterization of newly synthesized thiazole derivatives, where the appearance of characteristic bands for NH, C=O, and C=N groups confirms the formation of the target molecules. mdpi.commdpi.com For instance, in the synthesis of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, IR spectroscopy was used to confirm the presence of key functional groups. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy Analyses

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The thiazole ring in this compound is an aromatic system, and the compound would be expected to absorb UV radiation. The absorption maxima (λmax) would be characteristic of the thiazole chromophore, with the positions and intensities of the absorption bands being influenced by the bromo and ethyl substituents. While specific UV-Vis data for this compound is not available, the NIST Chemistry WebBook provides UV-Vis spectra for the parent compound, thiazole, which can serve as a reference. nist.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.comnih.gov

The purity of the compound would be determined by the presence of a single major peak in the chromatogram, and its retention time would be a characteristic property under specific chromatographic conditions. HPLC methods have been developed for the analysis of related compounds like 2-bromo-5-nitro-thiazole, demonstrating the applicability of this technique for brominated thiazoles. sielc.com These methods can be adapted for the analysis of this compound by optimizing the mobile phase composition and gradient to achieve adequate separation and peak shape. sielc.comnih.gov

Interactive Data Table: General HPLC Parameters for Thiazole Derivatives

ParameterTypical Conditions
ColumnReverse-phase (e.g., C18)
Mobile PhaseAcetonitrile/Water mixture, often with an acid modifier like formic acid
DetectionUV detector at a wavelength corresponding to the analyte's λmax
Flow Rate0.5 - 1.5 mL/min

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, structures of related compounds like 2,4-Dibromothiazole and 2,4-diacetyl-5-bromothiazole have been determined. st-andrews.ac.uk These studies reveal insights into the molecular geometry and packing of brominated thiazoles in the solid state, including the potential for disordered structures and the dominant role of halogen bonding in the crystal packing. st-andrews.ac.uk Similarly, the crystal structure of ethyl 2-amino-5-bromothiazole-4-carboxylate has been elucidated, providing a reference for the crystallographic analysis of other substituted bromothiazoles. researchgate.net

Environmental Research Aspects of 2 Bromo 5 Ethylthiazole Research Focus

Persistence and Degradability Studies

The persistence of a chemical in the environment is determined by its resistance to degradation processes. Thiazole (B1198619) derivatives, a class of compounds to which 2-Bromo-5-ethylthiazole belongs, are known to enter the environment through various waste streams, particularly from their use in pharmaceuticals and agriculture. nih.govresearchgate.netnih.govacs.org The core thiazole ring can undergo degradation, but the rate and pathway of this breakdown are highly dependent on the nature and position of its substituents. nih.gov

For instance, some thiazole-containing compounds with specific substituents, such as aryl rings, have been shown to be susceptible to photo-degradation. nih.gov This process involves the interaction of the compound with singlet oxygen, leading to its transformation into other substances. nih.gov However, the presence of a bromine atom on the thiazole ring of this compound may influence its stability. Brominated organic compounds, in general, can be resistant to degradation.

Enzymatic degradation is another key process. Studies on the enzymatic degradation of a model thiazole pollutant, thioflavin T, have shown that breakdown can occur through processes like demethylation and chlorination, leading to a variety of intermediate products. nih.gov The specific degradation pathway for this compound would depend on the metabolic capabilities of microorganisms present in the soil and water.

Table 1: Factors Influencing the Environmental Persistence of Thiazole Derivatives

Factor Influence on Persistence
Substituents on the Thiazole Ring The type and position of substituent groups can either increase or decrease the compound's stability and susceptibility to degradation. nih.gov
Sunlight (Photo-degradation) Some thiazole derivatives can be broken down by sunlight, a process that may be significant for surface water contamination. nih.gov
Microbial Activity The presence of microorganisms capable of metabolizing the thiazole ring or its side chains is crucial for biodegradation. nih.gov

| Presence of Bromine | Halogen atoms like bromine can increase the persistence of organic compounds in the environment. |

Bioaccumulation Potential Research

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and accumulates in its tissues at a concentration higher than that of the surrounding medium. This is a significant concern for persistent organic pollutants.

While no specific bioaccumulation data for this compound exists, the properties of brominated compounds suggest a potential for bioaccumulation. For example, some brominated flame retardants are known to be hydrophobic and can accumulate in the fatty tissues of organisms, leading to biomagnification in the food web. researchgate.netnih.gov The potential for this compound to bioaccumulate would largely depend on its octanol-water partition coefficient (Kow), a measure of its hydrophobicity. A higher Kow value would suggest a greater potential for bioaccumulation.

Ecotoxicity Effects at the Molecular and Cellular Level

The ecotoxicity of a compound describes its adverse effects on ecosystems. For this compound, ecotoxicity concerns would focus on its impact on aquatic and terrestrial organisms.

Studies on other brominated organic compounds have demonstrated varying levels of toxicity to aquatic life. nih.gov For example, research on brominated volatile organic compounds has shown that their toxicity can differ significantly between species. nih.gov The toxicity of brominated flame retardants to aquatic organisms like algae has also been documented, with some compounds inhibiting growth and chlorophyll production. researchgate.netresearchgate.net

The electrophilicity index of some thiazole derivatives has been correlated with significant toxicity, suggesting that the chemical reactivity of the thiazole ring can play a role in its adverse biological effects. nih.gov At a molecular level, toxic effects could arise from the interaction of this compound or its degradation products with cellular components like proteins and DNA, potentially leading to enzyme inhibition, oxidative stress, or genotoxicity. nih.gov

Table 2: Ecotoxicity Data for Selected Brominated Organic Compounds (as Surrogates)

Compound Organism Endpoint Toxicity Value
1,2-Dibromoethene Freshwater biota LC/EC50 28 - 420 mg/L nih.gov
1,1,2-Tribromoethene Freshwater biota LC/EC50 2.4 - 18 mg/L nih.gov

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential range of toxicity for brominated organic compounds. It does not represent data for this compound.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of brominated thiazoles exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes to 2-Bromo-5-ethylthiazole and its derivatives. Key areas of exploration include:

Greener Synthetic Approaches: Conventional methods often rely on harsh reagents and produce significant waste. Future synthetic strategies are expected to incorporate green chemistry principles, such as the use of environmentally benign solvents, catalyst-free reactions, and microwave-assisted synthesis to improve efficiency and reduce environmental impact. bepls.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow processes for the synthesis and functionalization of this compound could enable more efficient and reproducible production for industrial applications.

C-H Activation: Direct functionalization of the thiazole (B1198619) ring through C-H activation is a rapidly developing area in organic synthesis. Exploring these methods for the introduction of the ethyl group or other substituents could provide more atom-economical and step-efficient synthetic pathways compared to traditional multi-step sequences.

Sequential Bromination-Debromination: Recent studies have focused on sequential bromination and debromination methods to access a full family of bromothiazoles. nih.gov Further optimization of these methods for selectively producing this compound could provide a high-yielding and scalable process. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Green Chemistry Reduced environmental impact, increased safety, higher efficiency.Development of catalyst-free and microwave-assisted reactions.
Flow Chemistry Improved safety, scalability, and reaction control.Design and optimization of continuous flow reactors for synthesis.
C-H Activation Increased atom and step economy.Discovery of new catalysts and reaction conditions for direct functionalization.
Sequential Bromination-Debromination High yield and scalability.Optimization of reaction conditions for selective synthesis.

Development of New Biological Applications

The thiazole nucleus is a well-established pharmacophore present in a wide range of clinically used drugs. globalresearchonline.netdergipark.org.tr The this compound scaffold serves as a valuable starting point for the synthesis of novel bioactive molecules. Future research in this area is expected to focus on:

Antimicrobial Agents: Thiazole derivatives have shown significant potential as antibacterial and antifungal agents. globalresearchonline.netnih.gov The this compound core can be elaborated with various functional groups to generate libraries of compounds for screening against multidrug-resistant pathogens.

Anticancer Therapeutics: Many anticancer agents incorporate a thiazole ring. globalresearchonline.netdergipark.org.trnih.gov The bromine atom on the this compound ring is particularly useful for introducing different side chains to modulate the compound's interaction with biological targets, such as kinases or tubulin.

Anti-inflammatory Drugs: Thiazole-containing compounds have demonstrated anti-inflammatory properties. globalresearchonline.netdergipark.org.trnih.gov Future work could involve the synthesis and evaluation of this compound derivatives as inhibitors of key inflammatory mediators.

Neurological Disorders: The thiazole scaffold is also being investigated for the treatment of central nervous system disorders. nih.gov Derivatives of this compound could be designed to target specific receptors or enzymes involved in neurodegenerative diseases or psychiatric conditions.

Therapeutic AreaRationalePotential Targets
Antimicrobial Thiazole is a known antimicrobial pharmacophore.Bacterial and fungal enzymes, cell wall components.
Anticancer Thiazole derivatives exhibit antiproliferative activity.Kinases, tubulin, DNA.
Anti-inflammatory Thiazole-containing compounds can modulate inflammatory pathways.Cyclooxygenase (COX), lipoxygenase (LOX).
Neurological Disorders Thiazole scaffold can interact with CNS targets.Receptors, enzymes, ion channels.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid synthesis of complex molecules from simple starting materials in a single step. nih.govmdpi.comum.edu.mt The reactivity of the C-Br bond in this compound makes it an ideal substrate for various MCRs. Future research will likely explore:

Diversity-Oriented Synthesis: Employing this compound in a variety of MCRs, such as the Ugi, Passerini, and Biginelli reactions, can lead to the generation of large and diverse chemical libraries. nih.gov These libraries are invaluable for high-throughput screening to identify novel drug candidates.

Novel Scaffold Generation: The integration of the this compound moiety into MCRs can lead to the discovery of entirely new heterocyclic scaffolds with unique three-dimensional architectures and potential biological activities.

Catalyst Development: The development of new catalysts that can facilitate the participation of this compound in a wider range of MCRs will be a key area of focus. This includes the use of heterogeneous catalysts for easier purification and catalyst recycling. um.edu.mt

Advanced Materials Integration and Performance Enhancement

The unique electronic and structural properties of the thiazole ring make it an attractive component for advanced materials. The bromine atom in this compound provides a convenient handle for polymerization or functionalization, opening up possibilities for its use in:

Conducting Polymers: Thiazole-containing polymers have been investigated for their potential use in organic electronics, such as polymer solar cells. researchgate.net this compound can be used as a monomer in polymerization reactions to create novel conductive materials with tailored electronic properties.

Organic Light-Emitting Diodes (OLEDs): The thiazole moiety can be incorporated into organic molecules designed for use in OLEDs. The ethyl group and the bromine atom on this compound can be modified to fine-tune the photophysical properties of the resulting materials, such as their emission color and efficiency.

Sensors: Thiazole derivatives can be functionalized to act as chemosensors for the detection of metal ions or other analytes. The this compound core could be incorporated into sensor molecules where the thiazole ring acts as a signaling unit.

Interdisciplinary Research with Biotechnology and Nanotechnology

The convergence of chemistry, biology, and nanotechnology offers exciting new avenues for the application of this compound. Future interdisciplinary research is expected to explore:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-5-ethylthiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a precursor thiazole derivative. For example, analogous brominated thiazoles are synthesized using bromine (Br₂) in the presence of sodium bicarbonate (NaHCO₃) and chloroform (CHCl₃) under reflux conditions . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of precursor to bromine) and reaction time (6–12 hours) to minimize by-products. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify substituents and confirm regiochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight (e.g., expected [M⁺] for C₅H₆BrNS: 192.95 g/mol).
  • Elemental Analysis : Confirms C, H, N, S content (e.g., theoretical C 31.07%, H 3.13%, N 7.25%, S 16.58%) .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). For long-term storage (–80°C), divide into aliquots to avoid freeze-thaw cycles. Stability tests using TLC or HPLC every 3–6 months are recommended to monitor degradation .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 2-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Density Functional Theory (DFT) calculations show that bromine increases the electron-withdrawing nature of the thiazole ring, lowering the LUMO energy (–1.8 eV) and facilitating nucleophilic aromatic substitution. Reaction optimization requires palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in anhydrous toluene at 110°C .

Q. What methodological considerations are critical when performing X-ray crystallographic analysis on this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Use slow evaporation of a saturated dichloromethane/hexane solution.
  • Data Collection : Employ a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Multi-scan absorption correction (SADABS) ensures data accuracy .
  • Refinement : Full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and goodness-of-fit (~1.05) .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Parameterize the bromine atom with AMBER force fields.
  • ADMET Prediction : Tools like SwissADME estimate LogP (~2.8) and bioavailability (85%), while ProTox-II predicts toxicity (LD₅₀ ~300 mg/kg) .

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